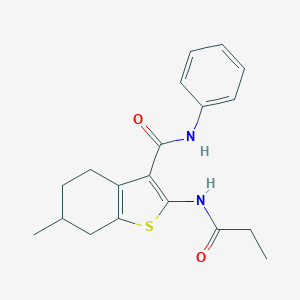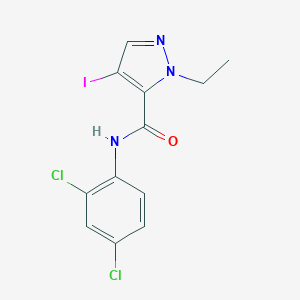![molecular formula C23H24N2O2S B397309 2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397309.png)
2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
准备方法
The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the naphthyl and dimethylpropanoyl groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
相似化合物的比较
Similar compounds include other cyclopenta[b]thiophene derivatives with different substituents. What sets 2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethoxybenzoic acid
- ETHYL 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H24N2O2S |
|---|---|
分子量 |
392.5g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropanoylamino)-N-naphthalen-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O2S/c1-23(2,3)22(27)25-21-19(16-11-7-13-18(16)28-21)20(26)24-17-12-6-9-14-8-4-5-10-15(14)17/h4-6,8-10,12H,7,11,13H2,1-3H3,(H,24,26)(H,25,27) |
InChI 键 |
MSSUKRGMQDATEN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-naphthyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397226.png)
![N-(3-methylphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397230.png)
![N-(1-naphthyl)-2-(propionylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397231.png)
![6-methyl-N-phenyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397233.png)
![N-(2-methylphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397234.png)

![6-methyl-N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397238.png)
![ETHYL 2-{[2-(DIPROPYLAMINO)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B397239.png)

![N-(4-ethoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397242.png)
![N-(2-methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397243.png)
![N-(2-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397244.png)
![N-(4-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397245.png)
![N-(2-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397247.png)
